molecular formula C15H12O6 B157601 Dalbergioidin CAS No. 30368-42-4

Dalbergioidin

Cat. No.: B157601
CAS No.: 30368-42-4
M. Wt: 288.25 g/mol
InChI Key: WNHXBLZBOWXNQO-UHFFFAOYSA-N
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Description

(+-)-Dalbergioidin belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. Thus, (+-)-dalbergioidin is considered to be a flavonoid lipid molecule (+-)-Dalbergioidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-dalbergioidin is primarily located in the cytoplasm. Outside of the human body, (+-)-dalbergioidin can be found in a number of food items such as mung bean, common bean, scarlet bean, and hyacinth bean. This makes (+-)-dalbergioidin a potential biomarker for the consumption of these food products.
(+-)-dalbergioidin is a hydroxyisoflavanone.

Mechanism of Action

Dalbergioidin (DAL) is a flavonoid that can be isolated from Uraria crinite, an edible herb used as a natural food for childhood skeletal dysplasia . It has been implicated in having an antiosteoporosis effect .

Target of Action

The primary targets of DAL are the PI3K/AKT/SMAD1 cell signal pathway . This pathway plays a crucial role in cell survival and maintaining cellular functions .

Mode of Action

DAL interacts with its targets by activating the PI3K/AKT/SMAD1 cell signal pathway . This activation leads to a reduction in cell apoptosis, improvement in alkaline phosphatase activity, and elevation of the osteogenic-related protein expression of Runx2, Osterix, and BMP2 .

Biochemical Pathways

The activation of the PI3K/AKT/SMAD1 pathway by DAL affects the redox balance within the cell . This results in a decrease in oxidative damage induced by H2O2 .

Pharmacokinetics

It is known that dal can be isolated from uraria crinite .

Result of Action

The activation of the PI3K/AKT/SMAD1 pathway by DAL leads to a reduction in MC3T3-E1 cell apoptosis, an improvement in alkaline phosphatase activity, and an elevation in the osteogenic-related protein expression of Runx2, Osterix, and BMP2 . These changes help to maintain the redox balance within the cell, thereby reducing oxidative damage .

Action Environment

The action of DAL is influenced by the presence of reactive oxygen species (ROS), which is a pivotal pathogenic factor in the development of osteoporosis . DAL’s protective effects against osteoporosis are linked to a reduction in oxidative damage .

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXBLZBOWXNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952714
Record name 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30368-42-4
Record name 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30368-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone, 2',4',5,7-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dalbergioidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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